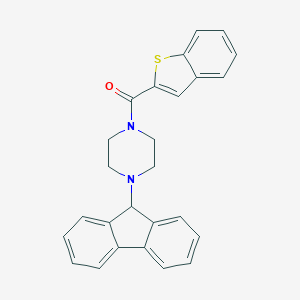![molecular formula C10H15N3O3S B270627 N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide](/img/structure/B270627.png)
N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of this compound may involve solvent-free reactions, which are economical and efficient. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions: N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . These reactions are facilitated by the presence of active hydrogen on the compound, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, triethylamine, and 1,4-dithiane-2,5-diol . Reaction conditions may vary, with some reactions requiring refluxing in toluene or boiling ethanol .
Major Products: The major products formed from the reactions of this compound include various heterocyclic compounds, such as 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Scientific Research Applications
N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of biologically active heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for developing new chemotherapeutic agents . Additionally, this compound is utilized in the formation of novel heterocyclic moieties, which are of interest in various industrial applications .
Mechanism of Action
The mechanism of action of N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide involves its interaction with molecular targets and pathways in biological systems. The compound’s active hydrogen and functional groups enable it to participate in various biochemical reactions, leading to its effects on cellular processes . specific molecular targets and pathways involved in its mechanism of action require further research for detailed elucidation.
Comparison with Similar Compounds
N-{3-[(dimethylsulfamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as N-cyanoacetamides and N-aryl cyanoacetamides . These compounds share similar structural features and reactivity patterns but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Similar Compounds
- N-cyanoacetamides
- N-aryl cyanoacetamides
- 2-cyano-N-(2-nitrophenyl)acetamide
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H15N3O3S/c1-8(14)11-9-5-4-6-10(7-9)12-17(15,16)13(2)3/h4-7,12H,1-3H3,(H,11,14) |
InChI Key |
JGDCBLVSSLZAQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(METHOXYCARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B270546.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B270550.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)



![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
